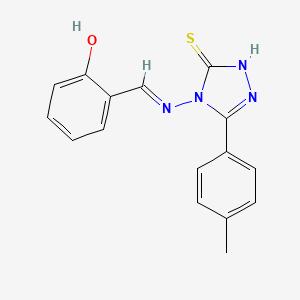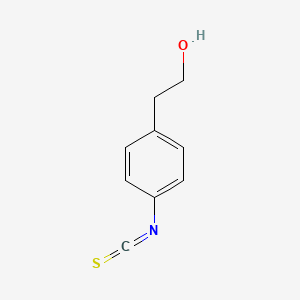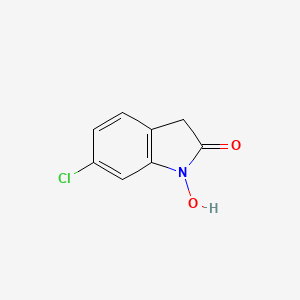
(Dibutoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibutoxymethyl)benzene is an organic compound with the molecular formula C15H24O2 It is a derivative of benzene where a dibutoxymethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dibutoxymethyl)benzene can be synthesized through the reaction of benzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor where benzyl chloride and butanol are continuously fed into the reactor along with a base. The reaction mixture is then heated to the required temperature to achieve the desired conversion rate. The product is subsequently purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Dibutoxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(Dibutoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dibutoxymethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of the dibutoxymethyl group.
Benzyl chloride: Contains a chlorine atom instead of the dibutoxymethyl group.
Benzaldehyde: Features an aldehyde group instead of the dibutoxymethyl group.
Uniqueness
(Dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
5395-08-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
dibutoxymethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |
InChI Key |
WSVMGQQPLZDDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008904.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008908.png)
![8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one](/img/structure/B12008921.png)
![4-methoxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12008926.png)




methanone](/img/structure/B12008957.png)

![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
